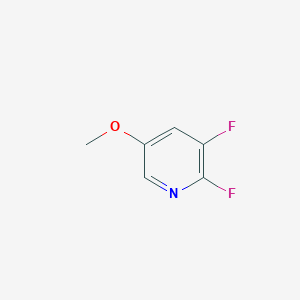

2,3-Difluoro-5-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

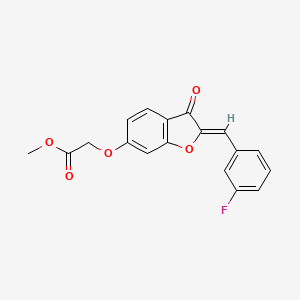

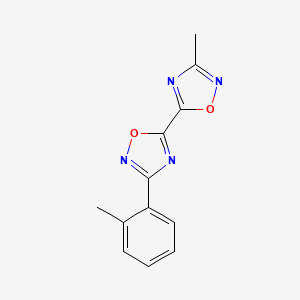

2,3-Difluoro-5-methoxypyridine is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-5-methoxypyridine is 1S/C6H5F2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2,3-Difluoro-5-methoxypyridine has a molecular weight of 145.11 . It is a liquid at room temperature . The compound has a density of 1.260±0.06 g/cm3 . The boiling point is predicted to be 171.0±35.0 °C .科学的研究の応用

Photophysical and Electrochemical Properties of Complexes

Research has demonstrated the utility of 2,3-difluoro-5-methoxypyridine derivatives in synthesizing complexes with unique photophysical and electrochemical properties. For instance, a study involved synthesizing a series of iridium complexes using 2-difluorophenyl-4-methoxypyridine ligands. These complexes, such as bis[2-(2',3'-difluorophenyl)-4-methoxypyridinato-N,C2']iridium(III) [5-(2'-pyridyl)tetrazolate], showcased diverse coordination behaviors and potential applications in electroluminescent devices (Li-Lan Wu et al., 2007).

Structural Modification for Enhanced Properties

Modifying the structure of 2,3-difluoro-5-methoxypyridine derivatives can significantly influence their chemical and physical properties. For example, structural modifications have been explored to develop novel 4-aminopyridine K+ channel blockers, indicating the potential for therapeutic applications. Derivatives containing methoxy groups have been characterized for their ability to block voltage-gated potassium channels, highlighting the versatility of 2,3-difluoro-5-methoxypyridine in pharmacological research (Sofia Rodríguez-Rangel et al., 2019).

Electrocatalytic CO2 Reduction

Another study focused on the electrocatalytic reduction of CO2, utilizing complexes containing methoxy groups derived from 2,3-difluoro-5-methoxypyridine. These complexes facilitated a protonation-first pathway for CO2 reduction to CO, showcasing an innovative approach to enhancing catalytic efficiency in carbon capture technologies (K. T. Ngo et al., 2017).

Fluorescent Probes and pH Sensors

Derivatives of 2,3-difluoro-5-methoxypyridine have also been employed in the development of fluorescent probes and pH sensors. For instance, BODIPY-based hydroxyaryl derivatives with methoxy substituents have been synthesized, exhibiting fluorescence enhancement in acidic solutions. These compounds serve as potential tools for bioimaging and pH sensing in biological systems (Mukulesh Baruah et al., 2005).

Synthetic Methodologies and Chemical Reactions

Furthermore, 2,3-difluoro-5-methoxypyridine is instrumental in developing synthetic methodologies. For example, it has been used as a precursor for generating reactive intermediates, such as pyridynes, via deprotonation or fluoride-induced elimination reactions. These intermediates are crucial for constructing complex molecular architectures, demonstrating the compound's utility in synthetic organic chemistry (M. Walters & J. J. Shay, 1995).

Safety and Hazards

The safety information for 2,3-Difluoro-5-methoxypyridine includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

将来の方向性

Fluoropyridines, including 2,3-Difluoro-5-methoxypyridine, have been recognized for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem . There is a rising interest towards fluoropyridines due to their potential applications in various fields .

特性

IUPAC Name |

2,3-difluoro-5-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQPYKRAARMKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-methoxypyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2734091.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2734096.png)

![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)

![2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2734105.png)

![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)